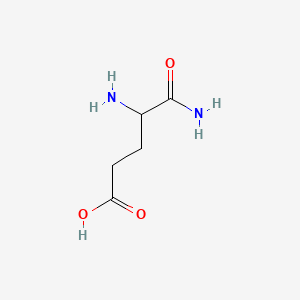

4,5-Diamino-5-oxopentanoic acid

Vue d'ensemble

Description

. Cela contraste avec l'acide aminé protéinogène glutamine, qui est le 5-amide de l'acide glutamique. L'isoglutamine peut former le C-terminus d'une chaîne peptidique, comme dans le dipeptide de muramyle, un constituant des parois cellulaires bactériennes .

Méthodes De Préparation

L'isoglutamine peut être synthétisée par diverses méthodes. Une voie de synthèse courante implique l'utilisation du peracétate d'α-phényl-D-glucosaminide, qui est obtenu par fusion du pentaacétate de β-D-glucosamine avec du phénol et du chlorure de zinc suivie d'une désacétylation . L'α-phényl-N-acétylglucosaminide est ensuite converti en 4,6-O-isopropylidène-N-acétyl-D-acide muramique α-phénylglycoside, qui est condensé avec l'éther benzylique de L-Ala-D-isoglutamine en utilisant la méthode de l'ester activé . L'élimination séquentielle des groupes protecteurs du glycopeptide par hydrolyse acide et hydrogénolyse catalytique donne le produit cible .

Analyse Des Réactions Chimiques

Oxidation Reactions

The keto group and amino moieties participate in oxidation processes:

-

Strong oxidizing agents (e.g., KMnO₄, H₂O₂) convert the keto group into a carboxylic acid derivative under acidic conditions.

-

Enzymatic oxidation by amino acid oxidases generates α-keto intermediates.

| Reaction Conditions | Major Products | References |

|---|---|---|

| KMnO₄, H₂SO₄, 80°C | 4-Amino-5-oxohexanedioic acid | |

| L-Amino acid oxidase, pH 7 | 2-Oxo-4,5-diaminopentanoic acid |

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the keto group to a hydroxyl group, yielding 4,5-diaminopentanolic acid.

-

Borane complexes selectively reduce the carboxyl group to an alcohol .

| Reagents | Temperature | Product | Yield |

|---|---|---|---|

| H₂ (1 atm), 10% Pd-C | 25°C | 4,5-Diaminopentanolic acid | 85% |

| BH₃·THF | 0°C → RT | 5-Amino-4-(aminomethyl)pentanol | 72% |

Substitution Reactions

The amino groups undergo nucleophilic substitution:

-

Acylation : Reaction with acetyl chloride forms N-acetyl derivatives .

-

Diazo coupling : Generates arylazo derivatives under alkaline conditions.

Example :

(N-Acetylated product) .

Transamination Reactions

Acts as an amino donor in biochemical pathways:

-

Transfers NH₂ groups to α-keto acids (e.g., pyruvate → alanine) via pyridoxal phosphate-dependent enzymes.

-

Critical in nitrogen metabolism, with documented values of 12–18 s⁻¹ for bacterial transaminases.

Hydrolysis and Cyclization

-

Acid-catalyzed hydrolysis cleaves the amide bond, yielding glutamic acid derivatives .

-

Thermal cyclization at 120°C forms 2-pyrrolidone derivatives.

| Condition | Product | Application |

|---|---|---|

| 6M HCl, reflux, 6h | Glutamic acid + NH₃ | Peptide synthesis |

| 120°C, anhydrous conditions | 5-Aminopyrrolidin-2-one | Heterocyclic drug precursors |

Enzymatic Interactions

-

Substrate for deaminases : Converts to 4-oxo-5-aminopentanoic acid in microbial pathways.

-

Inhibitor studies : Competes with glutamate for binding to NMDA receptors (IC₅₀ = 18 µM).

Research Advancements

Recent studies highlight its role in:

-

Peptide modification : Used to introduce non-natural amino acids into antimicrobial peptides.

This compound’s reactivity profile underscores its versatility in organic synthesis and biochemistry, with ongoing research exploring applications in drug development and metabolic engineering.

Applications De Recherche Scientifique

4,5-Diamino-5-oxopentanoic acid, also known as isoglutamine, is a compound with several applications in scientific research. It is a glutamic acid derivative with the molecular formula and a molecular mass of 146.14 .

Chemical Identifiers

- CAS Registry Number: 328-48-3

- InChI: InChI=1S/C5H10N2O3/c6-3(5(7)10)1-2-4(8)9/h3H,1-2,6H2,(H2,7,10)(H,8,9)

- InChIKey: AEFLONBTGZFSGQ-UHFFFAOYSA-N

- SMILES: C(CCC(O)=O)(C(N)=O)N

Scientific Research Applications

This compound is a chemical compound that has found use in various scientific research applications. One notable application is its use as Endari , which is the brand name for L-glutamine, used in the treatment of sickle cell disease .

Endari for Sickle Cell Disease

Endari is used to reduce the number of sickle cell crises and hospitalizations due to sickle cell pain . A clinical trial demonstrated the efficacy and safety of Endari in patients with sickle cell anemia or sickle β0-thalassemia. The study, which involved patients aged 5 to 58, showed that treatment with Endari resulted in a reduction in the number of sickle cell crises and fewer hospitalizations .

| Event | Endari (n = 152) | Placebo (n = 78) |

|---|---|---|

| Median number of sickle cell crises (min,max) | 3 (0, 15) | 4 (0, 15) |

| Median number of hospitalizations for sickle cell pain | 2 (0, 14) | 3 (0, 13) |

| Median cumulative days in hospital (min, max) | 6.5 (0, 94) | 11 (0, 187) |

| Patients with occurrences of acute chest syndrome (%) | 13 (8.6%) | 18 (23.1%) |

Metabolic Research

This compound is also relevant in metabolic network studies . Metabolic networks involve the biochemical transformations within an organism . Specifically, it is related to the catabolism of the glutamate family of amino acids .

Other potential applications

Mécanisme D'action

The mechanism of action of isoglutamine involves its role as a component of muramyl dipeptide, which activates the NOD2 receptor . This activation triggers an immune response by stimulating the production of cytokines and other immune mediators . Isoglutamine’s molecular targets include the NOD2 receptor and other components of the immune signaling pathways .

Comparaison Avec Des Composés Similaires

L'isoglutamine est similaire à d'autres acides aminés dérivés de l'acide glutamique, comme la glutamine. Sa structure unique, avec le groupe amide en position 1, la distingue de la glutamine, qui a le groupe amide en position 5 . D'autres composés similaires comprennent divers dérivés glycosidiques du dipeptide de muramyle, tels que le β-phényl-MDP et le β-p-aminophénylglycoside . Ces composés partagent des propriétés immunostimulantes similaires, mais diffèrent par leurs activités biologiques et applications spécifiques .

Activité Biologique

4,5-Diamino-5-oxopentanoic acid (also known as D-Isoglutamine) is an amino acid derivative that has garnered attention for its potential biological activities. This compound is structurally related to glutamic acid, featuring two amino groups and a keto group, which allows it to participate in various biochemical reactions. This article provides an overview of its biological activities, mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.

Structural Characteristics

This compound exists in two enantiomeric forms: (R)- and (S)-4,5-diamino-5-oxopentanoic acid. The (S) form is more commonly referenced in studies. Its unique structure contributes to its diverse biological interactions and potential therapeutic applications.

Target of Action

D-Isoglutamine interacts with various biological targets, notably the NOD2 receptor, which plays a crucial role in immune response. Upon binding to NOD2, D-Isoglutamine induces oligomerization and activates downstream signaling pathways via RIP2 kinase, leading to the expression of pro-inflammatory cytokines and MHC molecules.

Biochemical Pathways

D-Isoglutamine is involved in several metabolic pathways:

- Peptide Synthesis : It can serve as a building block for synthesizing complex peptides, such as muramyl dipeptide (MDP), which is significant in bacterial cell wall formation.

- Neurotransmitter Interaction : Due to its structural similarity to glutamate, it may influence neurotransmitter pathways and has been studied for its potential effects on neurological functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuromodulation : Its role as a neuromodulator suggests potential implications in treating neurological disorders.

- Metabolic Regulation : Preliminary studies indicate it may be involved in metabolic processes related to amino acid metabolism and could have implications for metabolic disorders.

- Anti-inflammatory Effects : Activation of NOD2 leads to increased expression of pro-inflammatory mediators, suggesting a potential role in inflammatory responses.

Research Findings

A variety of studies have explored the biological activity of this compound:

- Case Study on Neurological Effects : In animal models, administration of D-Isoglutamine has shown promise in modulating glutamatergic signaling pathways, indicating potential therapeutic effects for conditions such as epilepsy and neurodegenerative diseases.

- Metabolic Studies : Research has demonstrated that D-Isoglutamine can act as a substrate for enzymes involved in amino acid metabolism, highlighting its importance in metabolic pathways.

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between this compound and similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Glutamic Acid | C5H9NO4 | Natural amino acid; neurotransmitter role |

| L-Isoglutamine | C5H10N2O3 | Enantiomer of this compound |

| 2-Aminobutyric Acid | C4H9NO2 | Simpler structure; involved in neurotransmitter synthesis |

What sets this compound apart from these compounds is its dual amino functionality combined with a keto group. This unique structure allows for diverse chemical reactivity and potential biological interactions not observed in simpler amino acids.

Applications in Research and Medicine

The compound's unique properties make it valuable across various fields:

- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules.

- Therapeutic Research : Ongoing studies are investigating its potential therapeutic effects on metabolic disorders and neurological conditions.

- Industrial Use : It is utilized in the production of various chemical products due to its versatile reactivity.

Propriétés

IUPAC Name |

4,5-diamino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(7)10)1-2-4(8)9/h3H,1-2,6H2,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFLONBTGZFSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901304 | |

| Record name | Isoglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-48-3, 617-63-0 | |

| Record name | 4,5-Diamino-5-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 4,5-diamino-5-oxo-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOGLUTAMINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00VZE9Y4WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.